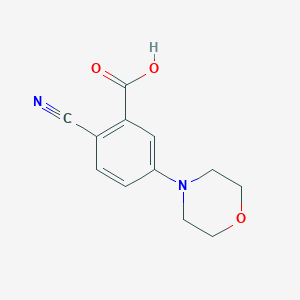![molecular formula C31H33BN2 B12859676 1,5-Diazabicyclo[4.3.0]nonene-5-tetraphenylborate](/img/structure/B12859676.png)
1,5-Diazabicyclo[4.3.0]nonene-5-tetraphenylborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Diazabicyclo[4.3.0]nonene-5-tetraphenylborate is a chemical compound known for its unique structure and versatile applications in organic synthesis. It is an amidine base that plays a crucial role in various chemical reactions, particularly in the field of catalysis. The compound is characterized by its bicyclic structure, which contributes to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diazabicyclo[4.3.0]nonene-5-tetraphenylborate typically involves the reaction of 1,5-Diazabicyclo[4.3.0]non-5-ene with tetraphenylborate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a solvent such as acetonitrile, with the reaction mixture being stirred at room temperature for several hours. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Diazabicyclo[4.3.0]nonene-5-tetraphenylborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often using reducing agents such as lithium aluminum hydride.
Substitution: The compound is known to participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
1,5-Diazabicyclo[4.3.0]nonene-5-tetraphenylborate has a wide range of applications in scientific research, including:
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents, particularly in the field of medicinal chemistry.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 1,5-Diazabicyclo[4.3.0]nonene-5-tetraphenylborate involves its ability to act as a strong base and nucleophile. It facilitates various chemical reactions by donating electrons and stabilizing reaction intermediates. The compound’s bicyclic structure contributes to its stability and reactivity, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
1,5-Diazabicyclo[4.3.0]nonene-5-tetraphenylborate can be compared with other similar compounds, such as:
1,8-Diazabicyclo[5.4.0]undec-7-ene: Another amidine base with similar catalytic properties.
1,5,7-Triazabicyclo[4.4.0]dec-5-ene: Known for its strong basicity and use in organic synthesis.
1,1,3,3-Tetramethylguanidine: A strong base used in various chemical reactions.
The uniqueness of this compound lies in its specific structure and reactivity, which make it particularly effective in certain catalytic applications.
Propriétés
Formule moléculaire |
C31H33BN2 |
|---|---|
Poids moléculaire |
444.4 g/mol |
Nom IUPAC |
2,3,4,6,7,8-hexahydro-1H-pyrrolo[1,2-a]pyrimidin-5-ium;tetraphenylboranuide |
InChI |
InChI=1S/C24H20B.C7H12N2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-3-7-8-4-2-6-9(7)5-1/h1-20H;1-6H2/q-1;/p+1 |
Clé InChI |
GTYCSLQITFYSLY-UHFFFAOYSA-O |
SMILES canonique |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1CC2=[N+](C1)CCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


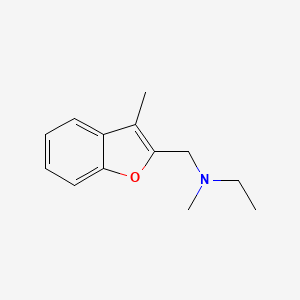

![5-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12859623.png)

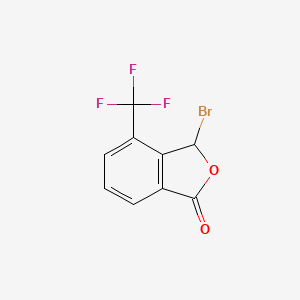


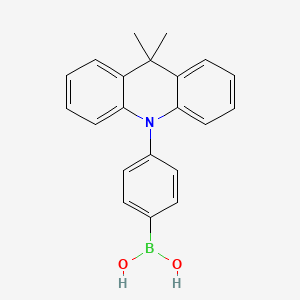
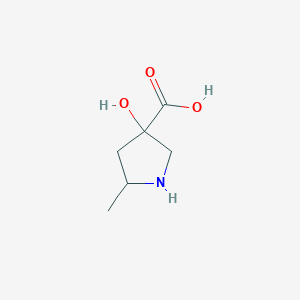
![1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12859657.png)
![2-(Bromomethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12859658.png)

![Furo[2,3-d]pyrimidine-2-methanamine](/img/structure/B12859684.png)
